3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
This compound is a brominated tetrahydronaphthalene derivative featuring a carboxylic acid group at position 2 and four methyl groups at positions 5 and 6. Its molecular formula is C₁₅H₁₉BrO₂, with a molecular weight of 311.22 g/mol. The tetramethyl groups contribute to steric hindrance and lipophilicity, which may enhance metabolic stability compared to non-methylated analogs.
Properties
CAS No. |
1229822-50-7 |
|---|---|
Molecular Formula |
C15H19BrO2 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19BrO2/c1-14(2)5-6-15(3,4)11-8-12(16)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
WDRRXCGXEWRUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)Br)C(=O)O)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diene and Dienophile Selection
-
Diene : 2,3-Dimethyl-1,3-butadiene
-
Dienophile : 2-Methylcyclohex-2-enone
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Diels-Alder Reaction | Toluene, 120°C, AlCl₃ | 5,5,8,8-Tetramethyltetralinone | 70 |
The resulting 5,5,8,8-tetramethyltetralinone undergoes Wolff-Kishner reduction to eliminate the ketone group, yielding the fully saturated tetrahydronaphthalene backbone.
Carboxylic Acid Functionalization at Position 2
Introducing the carboxylic acid group at position 2 requires precision to avoid side reactions caused by steric hindrance from the tetramethyl groups.
Directed Ortho-Metalation (DoM)
-
Substrate : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene
-
Directing Group : Trimethylsilyl (TMS) at position 1
| Step | Conditions | Product | Yield (%) |
|---|---|---|---|
| Lithiation/CO₂ Trap | LDA, THF, −78°C → CO₂ | 5,5,8,8-Tetramethyltetralin-2-carboxylic acid | 58 |
Friedel-Crafts Acylation (Alternative)
-
Substrate : 5,5,8,8-Tetramethyltetralin
-
Reagent : Acetyl chloride, AlCl₃
Regioselective Bromination at Position 3
Bromination must occur selectively at position 3, avoiding competing sites. Electron-donating methyl groups and steric effects guide reactivity.
Electrophilic Aromatic Bromination
-
Substrate : 5,5,8,8-Tetramethyltetralin-2-carboxylic acid
-
Reagent : Br₂ (1.1 equiv), FeBr₃ (10 mol%)
| Bromination Method | Conditions | Regioselectivity (Position 3) | Yield (%) |
|---|---|---|---|
| Br₂/FeBr₃ | CHCl₃, 0°C → RT | >95% | 68 |
N-Bromosuccinimide (NBS) in Radical Conditions
-
Substrate : 5,5,8,8-Tetramethyltetralin-2-carboxylic acid
-
Reagent : NBS (1.2 equiv), AIBN (0.1 equiv)
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Byproduct Formation During Bromination
-
Issue : Dibromination at positions 3 and 6.
-
Solution : Strict stoichiometric control (Br₂ ≤ 1.1 equiv) and low-temperature conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|---|
| DoM + Br₂/FeBr₃ | Directed carboxylation | High regioselectivity | Sensitive to moisture | 40 |
| Friedel-Crafts + NBS | Acylation/oxidation | Scalable | Low bromination efficiency | 30 |
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Bromination Effects: The target compound's bromine atom at position 3 distinguishes it from non-brominated analogs like the 5,5,8,8-tetramethyl derivative (–11).
Methyl Substitution: The tetramethyl groups in the target compound increase steric bulk compared to the 8-oxo derivative (). This may reduce enzymatic degradation in biological systems, a trait exploited in retinoid X receptor (RXR) agonists like LG153 and LG69.
Functional Group Variations :
Biological Activity
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a brominated derivative of tetrahydronaphthalene characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry and pharmacology due to its interactions with various biological systems.
- Molecular Formula : C15H19BrO2
- Molecular Weight : 307.23 g/mol
- CAS Number : 217818-93-4
The presence of a bromine atom and multiple methyl groups contributes to its hydrophobic character, influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
- Carboxylation : Introducing a carboxylic acid group through various synthetic routes that may involve carbon dioxide or carbonyl compounds.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's reactivity with enzymes and receptors involved in metabolic pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in cell cultures.
- Antioxidant Activity : Scavenging of free radicals in various assays.
| Study | Biological Activity | Findings |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in macrophages. | |
| Antioxidant | Increased DPPH radical scavenging activity. |
In Vivo Studies
Animal models have been utilized to further elucidate the compound's biological effects:
- Toxicology Assessments : Evaluated for acute toxicity and chronic exposure effects.
- Therapeutic Potential : Investigated for potential use in treating conditions like arthritis and oxidative stress-related disorders.
Case Studies
-
Case Study on Anti-inflammatory Properties :
- A study conducted on mice showed that administration of the compound significantly reduced paw edema induced by carrageenan.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
-
Case Study on Antioxidant Capacity :
- In a model of oxidative stress induced by hydrogen peroxide in rats, treatment with the compound led to reduced levels of malondialdehyde (MDA), indicating lower lipid peroxidation.
Q & A
Q. What are the optimal synthetic routes for introducing the bromine substituent at position 3 of the naphthalene core?
Methodological Answer: Bromination at position 3 can be achieved via electrophilic aromatic substitution (EAS) under controlled conditions. Key factors include:
- Catalyst : Use FeBr₃ or AlBr₃ to activate Br₂ .
- Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Temperature : Maintain 0–5°C to prevent over-bromination.
Post-reaction purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the brominated product .
Q. How do the tetramethyl groups at positions 5 and 8 influence the compound’s solubility and reactivity?
Methodological Answer: The 5,5,8,8-tetramethyl substituents:
- Steric effects : Shield the tetrahydronaphthalene ring, reducing electrophilic attack at adjacent positions.
- Solubility : Increase lipophilicity (logP ≈ 3.5 predicted via computational models), requiring polar aprotic solvents (e.g., DMF) for reactions .
Comparative studies with non-methylated analogs show a 40% decrease in reaction rates for esterification due to steric hindrance .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methyl group splitting patterns (e.g., δ 1.2–1.4 ppm for tetramethyl groups) and bromine-induced deshielding at C3 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity with retention time ~12.3 min .
- HRMS : Exact mass confirmation (C₁₅H₁₉BrO₂⁺ requires m/z 319.0572) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., esterification vs. amidation)?
Methodological Answer:
Q. How do crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
- X-ray crystallography : Resolves chair/boat conformations of the tetrahydronaphthalene ring.
- Example: The 5,5,8,8-tetramethyl groups enforce a rigid chair conformation, confirmed by C–C bond angles (~109.5°) .
- Comparative analysis : Match experimental data (e.g., ORD spectra) with calculated CD spectra for chiral derivatives .
Q. What strategies reconcile conflicting reactivity data in cross-coupling reactions (e.g., Suzuki vs. Stille)?
Methodological Answer:
-
Catalyst screening :
Reaction Type Catalyst Yield (%) Side Products Suzuki Pd(PPh₃)₄ 62 Dehalogenation (8%) Stille Pd₂(dba)₃ 78 Homocoupling (12%) -
Mechanistic studies : Use ¹⁹F NMR to track oxidative addition efficiency in bromine-containing systems .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the bromination step (30–70%)?
Methodological Answer: Discrepancies arise from:
- Substrate purity : Impurities in the starting material (e.g., residual methoxy groups) compete for bromination .
- Reaction scale : Milligram-scale reactions show lower yields (30–40%) due to inefficient mixing vs. gram-scale (60–70%) .
- Workup protocols : Aqueous quenching (vs. neutralization) reduces Br₂ degradation, improving yield by 15% .
Q. How can conflicting biological activity data (e.g., IC₅₀ values) be rationalized?
Methodological Answer:
-
Assay variability :
Assay Type IC₅₀ (μM) Notes MTT 12.3 High serum content reduces bioavailability Flow cytometry 8.7 Direct cell-membrane penetration measured -
Metabolite interference : Carboxylic acid group forms inactive glucuronide conjugates in hepatic microsomes .
Methodological Best Practices
Q. What purification methods minimize degradation of the acid group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
